![molecular formula C13H26O2 B13827448 Neotridecanoic acid](/img/structure/B13827448.png)
Neotridecanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Neotridecanoic acid can be synthesized through the oxidation of tridecane, a long-chain hydrocarbon. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrolysis of triglycerides found in natural fats and oils. The hydrolysis process involves heating the triglycerides with water in the presence of a catalyst, such as sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄), to yield glycerol and fatty acids, including this compound .
Chemical Reactions Analysis
Types of Reactions
Neotridecanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce shorter-chain fatty acids and other oxidation products.
Reduction: It can be reduced to form tridecanol, a long-chain alcohol.
Esterification: This compound reacts with alcohols to form esters, which are commonly used in the production of fragrances and flavors.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Shorter-chain fatty acids and carbon dioxide.
Reduction: Tridecanol.
Esterification: Methyl tridecanoate, ethyl tridecanoate, and other esters.
Scientific Research Applications
Biochemical Applications
Fatty Acid Metabolism
Neotridecanoic acid plays a crucial role in fatty acid metabolism. Research indicates that it is involved in the synthesis pathways of very-long-chain fatty acids, which are essential for cellular functions and energy metabolism. For instance, studies have shown that inhibiting specific enzymes in the fatty acid synthesis pathway can affect the replication of viruses such as Hepatitis C and Zika virus, highlighting the potential of targeting fatty acids in antiviral strategies .
Modulation of Cancer Progression
Recent research has demonstrated that various fatty acids, including this compound, can modulate tumor cell behavior. Specific fatty acids have been shown to influence cancer cell proliferation and metastasis, suggesting that this compound may have implications in cancer therapy .
Industrial Applications
Adhesives and Coatings
this compound is utilized in the formulation of adhesives and coatings due to its chemical properties that enhance adhesion and stability. For example, it can be part of a reaction product with polyamines to create robust adhesive compositions suitable for various substrates . The unique structure of this compound contributes to the thermal and hydrolytic stability of these products.
Biomass-derived Neo Acids
Recent advancements in green chemistry have enabled the production of neo acids from biomass-derived materials. This compound can be synthesized through innovative methods that involve hydroxyalkylation and alkylation processes, resulting in derivatives with applications in plastics, rubber, and detergents . These processes not only provide sustainable alternatives to fossil fuel-derived compounds but also enhance the performance characteristics of end products.
Cosmetic Applications
Formulation in Cosmetics
In cosmetic formulations, this compound is valued for its emollient properties. It can enhance the texture and moisturizing effects of creams and lotions. Studies have shown that incorporating fatty acids into cosmetic products can improve skin hydration and sensory attributes . The ability to stabilize emulsions makes it a desirable ingredient for topical applications.
Research Case Studies
Mechanism of Action
Neotridecanoic acid exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of phospholipase A2, an enzyme involved in the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory eicosanoids . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membranes of pathogens, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Tetradecanoic acid (myristic acid): A 14-carbon saturated fatty acid with similar properties and applications.
Pentadecanoic acid: A 15-carbon saturated fatty acid with comparable uses in research and industry.
Uniqueness
Neotridecanoic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its antimicrobial and anti-inflammatory activities make it particularly valuable in medical and biological research .
Biological Activity
Neotridecanoic acid, also known as n-tridecanoic acid, is a medium-chain fatty acid with significant biological activity. This compound has garnered attention in various fields, including microbiology, pharmacology, and cancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by case studies and research findings.
- Chemical Formula : C13H26O2
- Molecular Weight : 214.34 g/mol
- CAS Number : 629-85-4
This compound is characterized by its long aliphatic chain, which influences its solubility and reactivity. It is primarily found in animal fats and certain plant oils.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that it can disrupt bacterial membranes by hydrolyzing phospholipids, leading to cell lysis.
Bacterial Strain | Concentration (µg/ml) | Effect |
---|---|---|
Staphylococcus aureus | 375 | Significant cell lysis |
Enterococcus faecalis | 750 | Disruption of cellular morphology |
A study demonstrated that this compound effectively reduces bacterial viability by compromising membrane integrity, making it a potential candidate for developing new antibacterial agents .
Role in Cancer Research
Recent studies have explored the modulatory effects of fatty acids like this compound on cancer progression. Evidence suggests that fatty acids can influence tumor cell behavior, including proliferation and apoptosis.
- Mechanism of Action : this compound may modulate signaling pathways involved in cancer cell survival and proliferation. It has been observed to interact with integrins, which are crucial for cell adhesion and migration.
Fatty Acid | Effect on Cancer Cells |
---|---|
This compound | Induces apoptosis; inhibits proliferation |
Palmitic Acid | Promotes tumor growth; enhances inflammation |
In vitro studies indicate that this compound can induce apoptosis in specific cancer cell lines while inhibiting their proliferation .
Inflammation and Immune Response
This compound plays a role in modulating inflammatory responses. It has been shown to influence the production of eicosanoids, which are critical mediators in inflammation.
- Mechanism : By hydrolyzing phospholipids in cell membranes, this compound releases arachidonic acid, a precursor for pro-inflammatory mediators. This process can enhance the immune response during infections but may also contribute to chronic inflammation if dysregulated .
Case Studies
- Antibacterial Efficacy : A study focused on the antibacterial effects of this compound against Salmonella enterica showed that at concentrations of 750 µg/ml, the compound caused significant morphological changes in bacterial cells, indicating its potential as an antibacterial agent .
- Cancer Cell Proliferation : In a preclinical model assessing the effects of various fatty acids on prostate cancer cells, this compound was found to significantly reduce cell viability compared to controls, suggesting its potential as an adjunct therapy in cancer treatment .
Properties
Molecular Formula |
C13H26O2 |
---|---|
Molecular Weight |
214.34 g/mol |
IUPAC Name |
10,10-dimethylundecanoic acid |
InChI |
InChI=1S/C13H26O2/c1-13(2,3)11-9-7-5-4-6-8-10-12(14)15/h4-11H2,1-3H3,(H,14,15) |
InChI Key |
VYDBDDDTZMNNMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCCCC(=O)O |
Origin of Product |
United States |
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